molecular formula C14H18N2O B2386715 N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide CAS No. 2320506-14-5

N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide

Katalognummer B2386715
CAS-Nummer: 2320506-14-5
Molekulargewicht: 230.311
InChI-Schlüssel: PCUQDFCGBMGEMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a thermosensitive ion channel that is activated by cold temperatures and menthol, and plays a crucial role in thermoregulation and pain sensation. BCTC has been extensively studied for its potential applications in pain management and cancer therapy.

Wirkmechanismus

N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide exerts its pharmacological effects by selectively blocking the activity of TRPM8 channels. TRPM8 channels are expressed in sensory neurons and play a crucial role in thermoregulation and pain sensation. By blocking TRPM8 channels, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide can reduce pain sensitivity and inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is its selectivity for TRPM8 channels, which allows for more precise and targeted pharmacological effects. However, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has relatively low potency compared to other TRPM8 antagonists, which may limit its efficacy in certain experimental settings. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.

Zukünftige Richtungen

There are several potential future directions for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide research. One area of interest is the development of more potent and selective TRPM8 antagonists, which may have improved efficacy in pain management and cancer therapy. Another area of interest is the investigation of the role of TRPM8 channels in other physiological and pathological processes, such as thermoregulation, inflammation, and neurodegeneration. Finally, the development of novel formulation strategies for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide may improve its solubility and bioavailability, and enable more effective delivery in vivo.

Synthesemethoden

The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide involves the reaction of 6-cyclopropyl-3-pyridinemethanol with pent-4-enoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography to obtain pure N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide. The yield of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is typically around 50-60%, and the purity can be further improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been extensively studied for its potential applications in pain management and cancer therapy. In preclinical studies, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.

Eigenschaften

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-3-4-14(17)16-10-11-5-8-13(15-9-11)12-6-7-12/h2,5,8-9,12H,1,3-4,6-7,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQDFCGBMGEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1=CN=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.